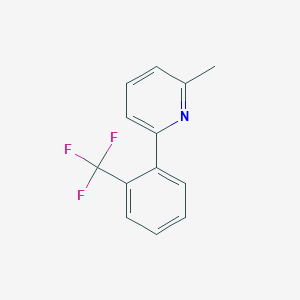
6-(2-Trifluoromethylphenyl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Trifluoromethylphenyl)-2-methylpyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is characterized by its aromatic structure, which includes a pyridine ring substituted with a trifluoromethylphenyl group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Trifluoromethylphenyl)-2-methylpyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of trifluoromethyl-containing building blocks, which are then assembled into the desired pyridine structure .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The direct fluorination method, which involves the exchange of chlorine atoms with fluorine atoms using trichloromethyl-pyridine, is commonly employed . This method is favored for its efficiency and cost-effectiveness in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Trifluoromethylphenyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(2-Trifluoromethylphenyl)-2-methylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(2-Trifluoromethylphenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain ion channels, such as the transient receptor potential ion channel TRPA1 . This inhibition is achieved through the binding of the compound to the pore domain of the ion channel, preventing its activation by chemical stimuli .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the position of substitution on the pyridine ring.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Trifluoromethylated Phenyl Compounds: Include compounds like fluoxetine and celecoxib, which have significant pharmaceutical applications.
Uniqueness
6-(2-Trifluoromethylphenyl)-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the methyl group on the pyridine ring enhances its stability and makes it a valuable intermediate in various synthetic processes .
Propiedades
Número CAS |
112432-95-8 |
|---|---|
Fórmula molecular |
C13H10F3N |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
2-methyl-6-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-5-4-8-12(17-9)10-6-2-3-7-11(10)13(14,15)16/h2-8H,1H3 |
Clave InChI |
RJBFWUGRAJOVGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















